Cas no 2725790-85-0 (2H-Indazole, 7-bromo-6-chloro-2-methyl-)

2H-Indazole, 7-bromo-6-chloro-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 2H-Indazole, 7-bromo-6-chloro-2-methyl-
- 7-bromo-6-chloro-2-methyl-indazole
- 7-Bromo-6-chloro-2-methyl-2H-indazole
- PS-20101
- 2725790-85-0
- MFCD34184284
- E77471
-
- MDL: MFCD34184284
- インチ: 1S/C8H6BrClN2/c1-12-4-5-2-3-6(10)7(9)8(5)11-12/h2-4H,1H3
- InChIKey: ZJGKDNMGGLIJNR-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=CC(Cl)=C2Br)=CN1C
計算された属性
- せいみつぶんしりょう: 243.94029g/mol
- どういたいしつりょう: 243.94029g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2H-Indazole, 7-bromo-6-chloro-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1102209-5G |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 5g |
$2625 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXS034-1g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 1g |
¥4649.0 | 2024-04-20 | |
1PlusChem | 1P024U0G-1g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 95% | 1g |
$838.00 | 2024-05-08 | |
1PlusChem | 1P024U0G-500mg |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 95% | 500mg |
$561.00 | 2024-05-08 | |
abcr | AB577604-500mg |
7-Bromo-6-chloro-2-methyl-indazole; . |
2725790-85-0 | 500mg |
€877.00 | 2024-07-20 | ||
eNovation Chemicals LLC | Y1102209-1g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 1g |
$875 | 2025-03-01 | |
eNovation Chemicals LLC | Y1102209-1g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 1g |
$875 | 2025-02-26 | |
eNovation Chemicals LLC | Y1102209-5g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 5g |
$2625 | 2025-02-26 | |
eNovation Chemicals LLC | Y1102209-10g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 10g |
$4375 | 2025-03-01 | |
eNovation Chemicals LLC | Y1102209-5g |
7-bromo-6-chloro-2-methyl-indazole |
2725790-85-0 | 97% | 5g |
$2625 | 2025-03-01 |
2H-Indazole, 7-bromo-6-chloro-2-methyl- 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2H-Indazole, 7-bromo-6-chloro-2-methyl-に関する追加情報
Introduction to 2H-Indazole, 7-bromo-6-chloro-2-methyl- (CAS No. 2725790-85-0)
2H-Indazole, 7-bromo-6-chloro-2-methyl-, identified by the Chemical Abstracts Service Number (CAS No. 2725790-85-0), is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole family, a class of molecules characterized by a fused benzene and pyrrole ring system, which is known for its broad spectrum of biological activities. The presence of bromo and chloro substituents, along with a methyl group, introduces unique electronic and steric properties that make this molecule a valuable scaffold for drug discovery.
The structural features of 2H-Indazole, 7-bromo-6-chloro-2-methyl- contribute to its potential as an intermediate in the synthesis of various pharmacologically active agents. Indazole derivatives have been extensively studied for their roles in modulating biological pathways, particularly in the context of cancer therapy, antimicrobial agents, and neurological disorders. The bromo and chloro atoms serve as reactive sites for further functionalization, enabling the development of more complex molecules with tailored biological properties.
In recent years, there has been a surge in research focused on indazole derivatives due to their demonstrated efficacy in preclinical studies. For instance, modifications of the indazole core have led to the identification of compounds with inhibitory activity against kinases and other enzymes involved in tumor growth and progression. The specific substitution pattern of 7-bromo-6-chloro-2-methyl- indazole makes it a promising candidate for further exploration in this regard.
One notable application of this compound is in the development of small-molecule inhibitors targeting specific disease-related pathways. The bromo and chloro groups facilitate cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in medicinal chemistry to construct biaryl structures. These reactions allow for the introduction of additional functional groups, enhancing the pharmacological profile of the resulting compounds.
The synthesis of 2H-Indazole, 7-bromo-6-chloro-2-methyl- involves multi-step organic transformations that highlight the versatility of indazole chemistry. The process typically begins with the bromination and chlorination of a precursor molecule, followed by methylation at the 2-position. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity.
Recent advancements in computational chemistry have further accelerated the discovery process for indazole derivatives. Molecular modeling studies predict that 7-bromo-6-chloro-2-methyl-indazole may exhibit favorable interactions with target proteins, making it a potent candidate for drug development. These predictions are supported by experimental data showing that similar indazole compounds exhibit high binding affinities in enzyme inhibition assays.
The pharmacological potential of 2H-Indazole, 7-bromo-6-chloro-2-methyl- has been explored in several preclinical models. Studies indicate that this compound demonstrates inhibitory activity against certain kinases, which are overexpressed in various cancers. The bromo and chloro substituents enhance binding affinity by participating in hydrophobic interactions and π-stacking with aromatic residues in the target protein active site.
Furthermore, the compound's ability to cross the blood-brain barrier has been investigated in animal models, suggesting its potential use in treating neurological disorders. The indazole core is known to penetrate this barrier efficiently, making derivatives like 7-bromo-6-chloro-2-methyl-indazole attractive candidates for central nervous system (CNS) drug development.
In conclusion, 2H-Indazole, 7-bromo-6-chloro-2-methyl- (CAS No. 2725790-85-0) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and biological activity. Its role as a key intermediate in drug synthesis underscores its importance in ongoing research efforts aimed at developing novel therapeutics for cancer and other diseases. As synthetic methodologies and computational tools continue to evolve, compounds like this will undoubtedly play a crucial role in future medical innovations.
2725790-85-0 (2H-Indazole, 7-bromo-6-chloro-2-methyl-) 関連製品
- 52426-83-2(2-ethenyloxane)
- 21691-52-1(tert-butyl (2R)-2-amino-3-methylbutanoate)
- 2034461-70-4(3-(2-methoxyethyl)-1-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)urea)
- 850198-68-4(3-Acetyl-4-fluorophenylboronic acid)
- 1219827-94-7(2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid)
- 1216835-39-0(N-(4-methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide)
- 1032228-32-2(5-amino-1-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1421482-68-9(N-(furan-3-yl)methyl-N-(2-methoxyethyl)-2-phenoxypropanamide)
- 20375-16-0(Ethyl 3-chloro-2-oxo-3-phenylpropanoate)
- 1805316-60-2(Ethyl 5-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate)
